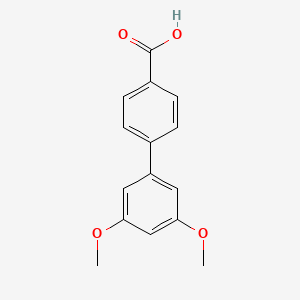

4-(3,5-Dimethoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVBMZKNQVMSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683325 | |

| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913647-91-3 | |

| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3,5 Dimethoxyphenyl Benzoic Acid and Its Precursors

Retrosynthetic Analysis of the 4-(3,5-Dimethoxyphenyl)benzoic Acid Scaffold

A retrosynthetic analysis of this compound reveals that the key disconnection is the carbon-carbon bond between the two aromatic rings. This leads to two primary synthons: a 3,5-dimethoxyphenyl group and a 4-carboxyphenyl group. These synthons can be derived from readily available starting materials. For instance, the 3,5-dimethoxyphenyl synthon can originate from 3,5-dimethoxyaniline (B133145) or 1-bromo-3,5-dimethoxybenzene. The 4-carboxyphenyl synthon can be sourced from 4-halobenzoic acid derivatives. This disconnection strategy logically points towards a cross-coupling reaction as the pivotal step in the synthetic sequence.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of biphenyl (B1667301) compounds. researchgate.net

Suzuki-Miyaura Coupling Protocols for this compound Synthesis

The Suzuki-Miyaura coupling is a widely used method for aryl-aryl bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. libretexts.org The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of a 3,5-dimethoxyphenyl boronic acid with a 4-halobenzoic acid derivative, such as methyl 4-bromobenzoate (B14158574), in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

A variety of palladium catalysts can be employed, with palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) being common choices. libretexts.org The choice of base and solvent can also influence the reaction's efficiency. mdpi.com For instance, potassium phosphate (B84403) in 1,4-dioxane (B91453) has been shown to be an effective system for similar couplings. mdpi.com The reaction is typically heated to ensure a reasonable reaction rate. Following the coupling, a hydrolysis step is required to convert the ester to the final carboxylic acid product.

Exploration of Alternative Cross-Coupling Approaches (e.g., Stille, Negishi) for Related Biphenyl Systems

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of biphenyl systems.

The Stille coupling involves the reaction of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orgpsu.edu However, a significant drawback is the toxicity of the tin byproducts. organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is notable for its high reactivity and the ability to form C-C bonds between various hybridized carbons. wikipedia.orgacs.orgacs.org The Negishi coupling can often proceed under mild conditions and can be a high-yielding alternative to other methods. acs.orgacs.org

Esterification and Hydrolysis Routes in the Synthesis of this compound Derivatives

Esterification and hydrolysis are fundamental transformations in the synthesis of this compound, particularly when the cross-coupling reaction is performed on an ester derivative of the benzoic acid.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. iajpr.com In the context of synthesizing the target molecule, a precursor like 4-bromobenzoic acid might be esterified to methyl 4-bromobenzoate prior to the cross-coupling step. This is often done to improve solubility and reactivity in the subsequent coupling reaction. The classic Fischer esterification, using an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. tcu.eduyoutube.com

Hydrolysis is the reverse of esterification, where an ester is cleaved back to a carboxylic acid and an alcohol. chemspider.com After the successful cross-coupling to form a compound like methyl 4-(3,5-dimethoxyphenyl)benzoate, a hydrolysis step is necessary to obtain the final product. This is typically achieved by heating the ester with a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol, followed by acidification. chemspider.com

Other Conventional and Modern Synthetic Routes for this compound and its Structural Analogues, including reactions starting from 3,5-dimethoxy benzoic acid

An alternative synthetic approach can start from 3,5-dimethoxybenzoic acid. This commercially available starting material can be transformed into a suitable coupling partner. For example, it could potentially be converted to a boronic acid or a halide to participate in cross-coupling reactions.

Another route involves the demethylation of related trimethoxybenzoic acid derivatives. For instance, 3,4,5-trimethoxybenzoic acid can be selectively demethylated at the 4-position to yield 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). google.com While not a direct synthesis of the target compound, this highlights methods for modifying the substitution pattern on the dimethoxyphenyl ring.

Comparative Analysis of Synthetic Efficiencies, Yields, and Selectivities

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance for certain reagents.

| Synthetic Route | Key Reaction | Advantages | Disadvantages | Typical Yields |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of a boronic acid with a halide. libretexts.org | Mild conditions, high tolerance of functional groups, low toxicity of reagents. libretexts.org | Boronic acids can sometimes be unstable. | Good to excellent. nih.gov |

| Stille Coupling | Palladium-catalyzed reaction of an organotin compound with a halide. wikipedia.orgorganic-chemistry.org | High tolerance of functional groups, stable reagents. wikipedia.orgpsu.edu | Toxicity of tin byproducts. organic-chemistry.org | Generally good. |

| Negishi Coupling | Palladium or nickel-catalyzed reaction of an organozinc compound with a halide. wikipedia.orgorganic-chemistry.org | High reactivity, mild conditions, high yields. acs.orgacs.org | Organozinc reagents can be sensitive to air and moisture. | Often very high. acs.orgacs.org |

The Suzuki-Miyaura coupling generally offers the best balance of efficiency, safety, and practicality for the synthesis of this compound and its analogues. The Stille and Negishi couplings provide powerful alternatives, particularly when specific reactivity or functional group tolerance is required. The final esterification and hydrolysis steps are typically high-yielding and straightforward transformations.

Spectroscopic and Structural Elucidation of 4 3,5 Dimethoxyphenyl Benzoic Acid and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aromatic compounds like 4-(3,5-dimethoxyphenyl)benzoic acid, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the extent of conjugation.

In the case of this compound, the presence of the dimethoxyphenyl group and the benzoic acid moiety, linked by a single bond, creates an extended π-conjugated system. This extended conjugation is expected to influence the position of the absorption maxima. For a related compound, 3,5-dimethylphenol, UV-Vis spectra in an aqueous solution show a weak band at 272 nm, corresponding to the n-π* transition of the benzene (B151609) ring, and a shoulder at approximately 218 nm. researchgate.net The molar absorption coefficient for this compound was determined to be 1550 M⁻¹cm⁻¹. researchgate.net

The electronic spectra of these compounds can be influenced by solvent and pH. Studies on benzoic acid have shown that the molar extinction coefficient is pH-dependent, with greater photon absorption at lower pH. researchgate.net The neutral form of benzoic acid exhibits a red shift in both the B-band and C-band compared to its anionic form. rsc.org

Table 1: UV-Vis Spectral Data for Benzoic Acid and Related Compounds

| Compound | Solvent/pH | λmax (nm) - Band B | λmax (nm) - Band C | Reference |

| Benzoic Acid | Water (pH 2.5) | 230 | 274 | rsc.org |

| Benzoic Acid Anion | Water (pH 8) | 225 | 269 | rsc.org |

| 3,5-Dimethylphenol | Aqueous Solution | ~218 (shoulder) | 272 | researchgate.net |

This table presents a summary of the UV-Vis absorption maxima for benzoic acid and a related phenol, illustrating the typical absorption regions for such aromatic structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation patterns.

The molecular formula of this compound is C₁₅H₁₄O₄, corresponding to a molecular weight of approximately 258.27 g/mol . nih.gov

The fragmentation of benzoic acid itself provides a useful reference. The molecular ion peak ([M]⁺) is observed at an m/z of 122. docbrown.info Key fragments include the loss of a hydroxyl group (-OH) to give a peak at m/z 105 ([C₆H₅CO]⁺), which is often the base peak, and the loss of a carboxyl group (-COOH) resulting in a peak at m/z 77 ([C₆H₅]⁺). docbrown.infolibretexts.org

For derivatives of this compound, such as 4-hydroxy-3,5-dimethylbenzoic acid (C₉H₁₀O₃, MW ~166.17 g/mol ), the top three peaks in the GC-MS spectrum are observed at m/z 166, 121, and 149. nih.gov Another related compound, 3,4-dimethylbenzoic acid (C₉H₁₀O₂, MW ~150.17 g/mol ), shows prominent peaks at m/z 150, 105, and 133. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. The exact mass of this compound has been computationally determined to be 258.08920892 Da. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules, often producing intact molecular ions or protonated/deprotonated species. In the context of benzoic acid derivatives, ESI-MS is frequently coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. vu.edu.aunih.gov

For example, in the analysis of hydroxybenzoic acids, ESI-MS/MS can be used to monitor specific multiple reaction monitoring (MRM) transitions, such as m/z 137 → 93 for monohydroxybenzoic acids. vu.edu.au This technique allows for sensitive and selective quantification. The fragmentation patterns observed in ESI-MS/MS provide valuable structural information. For instance, the fragmentation of sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid), a related compound, has been studied using LC-ESI-QTOF, providing insights into its structure. massbank.eu

Elemental Analysis (CHN) for Purity and Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to confirm the empirical and molecular formula of a synthesized compound, thereby verifying its purity and stoichiometry.

Carbon: (9 * 12.01) / 198.18 * 100% ≈ 54.55%

Hydrogen: (10 * 1.01) / 198.18 * 100% ≈ 5.10%

Oxygen: (5 * 16.00) / 198.18 * 100% ≈ 40.35%

Experimental CHN analysis results are compared against these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of Selected Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Oxygen (Theoretical) |

| This compound | C₁₅H₁₄O₄ | 258.27 | 69.76 | 5.46 | 24.78 |

| 4-Hydroxy-3,5-dimethoxybenzoic acid | C₉H₁₀O₅ | 198.18 | 54.55 | 5.10 | 40.35 |

| 4-Bromo-3,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 41.41 | 3.47 | 24.51 |

This table provides the calculated elemental percentages for this compound and two of its derivatives based on their molecular formulas.

Theoretical and Computational Investigations of 4 3,5 Dimethoxyphenyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Ground State Molecular Geometry Optimization

The geometry is optimized by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. At this point, the net forces are zero, and the structure is considered stable. The resulting optimized geometry is fundamental for all subsequent computational analyses, including the calculation of orbital energies and vibrational frequencies.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions. The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is widely used as it provides a reliable balance between computational cost and accuracy for organic molecules. nih.gov It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties. acs.org

The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice that offers high flexibility and accuracy. nih.gov Its components are:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate representation of electron distribution.

++ : Adds diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions, weak interactions, and the "tails" of electron density far from the nucleus.

(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals within the molecular environment, which is crucial for describing chemical bonds accurately.

This combination, B3LYP/6-311++G(d,p), has been demonstrated to be effective for predicting the geometries and vibrational spectra of benzoic acid derivatives and other aromatic systems. nih.govsemanticscholar.org

The structure of 4-(3,5-Dimethoxyphenyl)benzoic acid is not rigid; it possesses conformational flexibility primarily due to rotation around two key single bonds:

The C-C bond connecting the two phenyl rings.

The C-C bond connecting the carboxylic acid group to its adjacent phenyl ring.

The relative orientation of the two aromatic rings is defined by a dihedral angle. A planar conformation (0° or 180°) would maximize π-orbital overlap but is often destabilized by steric hindrance between ortho-hydrogens. Therefore, the rings are typically twisted relative to each other in the ground state. Similarly, the carboxyl group can rotate, influencing its interaction with the rest of the molecule. nih.gov

Conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map the potential energy surface. This process identifies the various conformers (local energy minima) and the transition states (saddle points) that separate them. nih.govresearchgate.net The results reveal the most stable conformer(s) and the energy barriers to internal rotation, providing insight into the molecule's dynamic behavior in different environments. For similar biphenyl (B1667301) systems, non-planar conformations are generally found to be the most stable.

Frontier Molecular Orbital (FMO) Analysis: Characterization of HOMO-LUMO Energies and Associated Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO value indicates a greater tendency to donate electrons.

LUMO : Represents the innermost orbital without electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons (electrophilicity). A lower ELUMO value suggests a greater capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO) , is a critical descriptor of molecular stability and reactivity. semanticscholar.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. sapub.org

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of a molecule's polarizability. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. |

Molecular Electrostatic Potential (MESP) Surface Analysis for Identification of Electro- and Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto a constant electron density surface, allowing for the simultaneous visualization of molecular shape and electrostatic potential. The MESP is a valuable tool for predicting how a molecule will interact with other species. wuxiapptec.com

Different colors on the MESP surface indicate regions of varying potential:

Red : Regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, these are expected to be concentrated around the oxygen atoms of the carboxyl group and the methoxy (B1213986) groups. researchgate.netresearchgate.net

Blue : Regions of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The most positive region is typically found around the acidic hydrogen atom of the carboxyl group. researchgate.net

Green/Yellow : Regions of intermediate or near-zero potential.

Computational Prediction of Vibrational Frequencies and Comparison with Experimental Spectroscopic Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental infrared (IR) and Raman spectra. After geometry optimization finds the minimum energy structure, a frequency calculation is performed by computing the second derivatives of the energy with respect to atomic positions. nih.gov

For this compound, the calculated vibrational spectrum would show characteristic modes for its functional groups. nih.gov Comparing these theoretical frequencies with experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy serves as a validation of the computational model (functional and basis set). nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and the neglect of electron correlation effects, so they are typically scaled by an empirical factor (around 0.96 for B3LYP) to improve agreement. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3500-3700 (monomer), lower in dimer |

| Aromatic Rings | C-H stretch | ~3050-3150 |

| Methoxy Groups | C-H stretch (aliphatic) | ~2900-3000 |

| Carboxylic Acid | C=O stretch | ~1700-1750 |

| Aromatic Rings | C=C stretch | ~1450-1600 |

| Methoxy Groups | C-O stretch | ~1000-1250 |

| Carboxylic Acid | O-H bend | ~1200-1440 |

Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Electronic Absorption Spectra and Photophysical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate excited states and predict electronic absorption spectra (UV-visible). mdpi.com TD-DFT calculates the excitation energies required to promote an electron from an occupied orbital to a virtual (unoccupied) orbital. researchgate.netyoutube.com

The output of a TD-DFT calculation provides several key pieces of information:

Excitation Energies (eV) : The energy required for each electronic transition.

Absorption Wavelength (λmax) : The wavelength of light corresponding to the excitation energy, indicating where the molecule will absorb in the UV-visible spectrum.

Oscillator Strength (f) : A dimensionless quantity that represents the probability of a given electronic transition occurring. Transitions with high oscillator strengths correspond to intense absorption peaks.

Orbital Contributions : The specific orbitals involved in the transition (e.g., HOMO → LUMO, HOMO-1 → LUMO).

For this compound, TD-DFT calculations can predict its UV-visible spectrum, identifying the primary absorption bands and the nature of the electronic transitions, which are typically π → π* transitions within the aromatic system. mdpi.com These predictions are invaluable for understanding the molecule's photophysical properties and its potential use in applications involving light absorption. mdpi.comyoutube.com

Natural Bond Orbital (NBO) Analysis for Elucidating Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding and orbital interactions, which is crucial for understanding intermolecular forces and intramolecular charge transfer (ICT). In the context of this compound, NBO analysis can elucidate the stabilization energy associated with hyperconjugative interactions, which are key to the molecule's structure and reactivity.

The NBO method analyzes the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For aromatic systems like this compound, significant interactions often involve the lone pairs (LP) of heteroatoms (like oxygen) and the antibonding orbitals (π*) of the phenyl rings.

In this compound, key donor-acceptor interactions would be expected between:

The lone pairs of the oxygen atoms in the methoxy groups and the antibonding π* orbitals of the dimethoxyphenyl ring.

The lone pairs of the oxygen atoms in the carboxylic acid group and the antibonding π* orbitals of the benzoic acid ring.

The π orbitals of one phenyl ring and the π* orbitals of the other, facilitating charge delocalization across the biphenyl system.

These interactions contribute to the delocalization of electron density, which stabilizes the molecule. The charge transfer associated with these interactions influences the molecule's electronic properties, including its dipole moment and polarizability. For instance, studies on similar methoxy-substituted benzoic acid derivatives have shown significant stabilization energies arising from such hyperconjugative interactions. mdpi.com The stability of the molecule arising from these interactions has been analyzed in detail for related compounds. uantwerpen.be

A hypothetical NBO analysis for this compound, based on findings for structurally similar molecules, is summarized in the table below. The E(2) values represent the stabilization energy from the delocalization of electrons from a donor NBO to an acceptor NBO.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O-methoxy) | π* (C-C phenyl) | 5-10 | n → π |

| LP (O-carboxyl) | π (C-C phenyl) | 2-5 | n → π |

| π (C-C phenyl) | π (C-C phenyl) | 15-25 | π → π* |

Note: The values in this table are representative and intended for illustrative purposes, based on computational studies of similar aromatic compounds.

Quantum Chemical Descriptors for Predicting Chemical Reactivity and Stability

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity, stability, and other properties. These descriptors are typically calculated using Density Functional Theory (DFT). For this compound, these parameters provide valuable insights into its behavior in chemical reactions.

The most fundamental descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger energy gap implies higher kinetic stability and lower chemical reactivity. prepchem.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ. It represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, S = 1 / (2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

These descriptors have been successfully used to analyze the structure-reactivity relationships of various benzoic acid derivatives. researchgate.net Computational studies on related biphenyl carboxylic acids have utilized these parameters to understand their electronic properties and potential applications. nih.gov

The following table presents hypothetical quantum chemical descriptors for this compound, based on typical values for similar aromatic carboxylic acids.

| Quantum Chemical Descriptor | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.0 to -7.0 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential | I | -EHOMO | 6.0 to 7.0 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

| Electronegativity | χ | (I + A) / 2 | 3.75 to 4.75 |

| Chemical Potential | μ | -χ | -3.75 to -4.75 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.5 |

| Chemical Softness | S | 1 / (2η) | 0.20 to 0.25 |

| Electrophilicity Index | ω | μ² / (2η) | 2.8 to 4.5 |

Note: The values in this table are representative and intended for illustrative purposes, based on computational studies of similar aromatic compounds.

Chemical Reactivity and Mechanistic Studies of 4 3,5 Dimethoxyphenyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl and Benzoic Acid Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and regioselectivity of this substitution on 4-(3,5-dimethoxyphenyl)benzoic acid are heavily influenced by the electronic properties of the substituents on each ring.

The two aromatic rings in the molecule exhibit starkly different reactivities.

Dimethoxyphenyl Moiety : This ring is substituted with two methoxy (B1213986) (-OCH₃) groups. Methoxy groups are strong activating substituents that donate electron density to the ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org They are classified as ortho, para-directors. mnstate.edu In the 3,5-substitution pattern, the positions ortho to both methoxy groups (position 2 and 6) and para to one (position 4) are activated. Since the 4-position is already occupied by the benzoic acid moiety, electrophilic attack will be strongly directed to the 2- and 6-positions.

Benzoic Acid Moiety : The carboxylic acid (-COOH) group is a deactivating substituent. minia.edu.eg It withdraws electron density from the phenyl ring, making it less nucleophilic and significantly less reactive towards electrophiles compared to the dimethoxyphenyl ring. mnstate.edu The carboxylic acid group acts as a meta-director. minia.edu.eg

Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions will occur preferentially on the highly activated dimethoxyphenyl ring at the 2- and 6-positions. masterorganicchemistry.comlibretexts.org Reaction on the benzoic acid moiety would require much harsher conditions.

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Primary Site of Substitution | Major Product Structure |

|---|---|---|---|

| Bromination (Br₂/FeBr₃) | Br⁺ | C2/C6 of dimethoxyphenyl ring | 4-(2-Bromo-3,5-dimethoxyphenyl)benzoic acid |

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | C2/C6 of dimethoxyphenyl ring | 4-(2-Nitro-3,5-dimethoxyphenyl)benzoic acid |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | C2/C6 of dimethoxyphenyl ring | 4-(2-Acyl-3,5-dimethoxyphenyl)benzoic acid |

Nucleophilic Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is the primary site for nucleophilic reactions. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism. youtube.com This process involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. youtube.com For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group and generally requires protonation by an acid catalyst to leave as a water molecule. chemguide.co.uk

The acidic proton of the carboxyl group can also react with strong nucleophiles that are also strong bases (e.g., Grignard reagents), leading to an initial acid-base reaction. Therefore, transformations often require activation of the carboxylic acid or specific catalytic conditions. Specific examples of these transformations, such as esterification and amidation, are detailed in section 5.5.

Oxidation and Reduction Pathways of this compound and its Analogues

The oxidation and reduction of this compound target different parts of the molecule.

Oxidation: The aromatic rings of the molecule are generally resistant to oxidation under standard conditions. unizin.org Unlike alkylbenzenes, which can be oxidized at the benzylic position to form benzoic acids, this molecule lacks such an alkyl side chain. unizin.orglibretexts.org Therefore, strong oxidizing agents like potassium permanganate (KMnO₄) are unlikely to affect the core structure under mild conditions. Under very harsh oxidative conditions, degradation of the aromatic rings can occur.

Reduction: The functional groups of this compound are susceptible to reduction.

Carboxylic Acid Reduction : The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by an acidic workup. This would yield (4-(3,5-dimethoxyphenyl)phenyl)methanol.

Aromatic Ring Reduction : The benzene (B151609) rings can be reduced to cyclohexane rings, but this requires forcing conditions. unizin.org Catalytic hydrogenation using catalysts such as rhodium on carbon (Rh/C) or platinum under high hydrogen pressure and temperature is necessary to overcome the stability of the aromatic system. unizin.org

Photochemical Behavior and Radical Generation Mechanisms of Related Dimethoxy-Substituted Benzoic Acids

While specific photochemical studies on this compound are not widely reported, the behavior of related dimethoxy-substituted aromatic compounds provides significant insight. Dimethoxy-substituted molecules are known to be photochemically active and can serve as efficient radical precursors.

Studies on 3',5'-dimethoxybenzoin (DMB) show that it undergoes a highly efficient photo-induced α-cleavage (Norrish Type I reaction) upon UV excitation. nih.govresearchgate.net This process occurs from the triplet excited state, leading to the generation of a dimethoxy-benzyl radical and a benzoyl radical. researchgate.net The presence of two methoxy groups enhances the quantum yield of this photodissociation compared to unsubstituted benzoin, a phenomenon attributed to the stabilization of the resulting radical by the electron-donating methoxy groups. nih.govresearchgate.net

Similarly, dimethoxybenzene isomers can form triplet excited states upon photoexcitation, which can decay into a solvated electron and a relatively stable organic radical cation. copernicus.org The photochemical degradation rates of these compounds are significantly enhanced at air-ice interfaces compared to aqueous solutions, which is linked to a more efficient photodecay process. copernicus.org

Based on these analogues, it is plausible that this compound could undergo photochemical reactions involving the electron-rich dimethoxyphenyl ring. Upon absorption of UV light, it could generate radical species through pathways such as cleavage or photoionization, with the methoxy groups playing a key role in stabilizing any radical intermediates formed. nih.govrsc.org

Derivatization Reactions for Targeted Functional Group Modification

The carboxylic acid group is a versatile handle for a wide array of derivatization reactions, allowing for the synthesis of various functional analogues.

Esterification is one of the most common derivatization reactions for carboxylic acids. The reaction of this compound with an alcohol under acidic catalysis yields the corresponding ester. This equilibrium-controlled process, known as Fischer esterification, is typically catalyzed by a strong mineral acid like sulfuric acid (H₂SO₄) and is driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.uktcu.edu

Alternative methods employ solid acid catalysts, such as orthophosphoric acid-activated Montmorillonite K10 clay, which can facilitate the reaction under solvent-free conditions, offering a greener and simpler protocol. ijstr.org The reactivity in these reactions is generally not sensitive to the electronic nature of substituents on the benzoic acid, but can be influenced by the steric bulk of the alcohol used. ijstr.org

Interactive Table: Examples of Esterification Reactions

| Alcohol Reagent | Catalyst | Product Name |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ | Methyl 4-(3,5-dimethoxyphenyl)benzoate |

| Ethanol (CH₃CH₂OH) | H₂SO₄ | Ethyl 4-(3,5-dimethoxyphenyl)benzoate |

| Benzyl alcohol (C₆H₅CH₂OH) | Modified Montmorillonite K10 | Benzyl 4-(3,5-dimethoxyphenyl)benzoate |

Amidation: The direct reaction of a carboxylic acid with an amine is typically an unfavorable acid-base reaction. Therefore, the synthesis of amides from this compound requires activation of the carboxyl group. Common strategies include:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive 4-(3,5-dimethoxyphenyl)benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Use of Coupling Agents: Peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation directly from the carboxylic acid and an amine under mild conditions.

These methods allow for the synthesis of a diverse library of amides by varying the amine component.

Other Transformations: The carboxylic acid can be a precursor to other functional groups. For instance, conversion to the acyl chloride (as mentioned above) provides a versatile intermediate that can react with various nucleophiles to form anhydrides, thioesters, and other derivatives.

Reactions Involving the Methoxy Groups (e.g., selective demethylation)

The methoxy groups of this compound are generally stable ether linkages. However, under specific conditions, they can undergo cleavage, a reaction known as demethylation or O-demethylation. This process is of significant interest in synthetic chemistry as it converts the methoxy groups back to hydroxyl groups, yielding phenolic compounds that can be used in further reactions or may possess different biological activities. The selective demethylation of one or both methoxy groups can be a challenging yet crucial transformation.

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govcommonorganicchemistry.com This Lewis acid readily coordinates with the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction typically proceeds under anhydrous conditions in a chlorinated solvent like dichloromethane (CH₂Cl₂). nih.gov The reaction mechanism involves the formation of a complex between the boron tribromide and the ether, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and an aryloxy-dibromoborane intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final phenolic product. mdma.ch

For a molecule like this compound, the use of a sufficient molar excess of BBr₃ would be expected to lead to the complete demethylation of both methoxy groups, yielding 4-(3,5-dihydroxyphenyl)benzoic acid. The reaction conditions, such as temperature and reaction time, can be modulated to potentially achieve selective mono-demethylation, although this can be challenging due to the similar reactivity of the two methoxy groups.

The following table outlines a typical reaction protocol for the demethylation of a dimethoxy-substituted aromatic compound based on established procedures for similar substrates. nih.gov

Table 1: Representative Conditions for Demethylation of Dimethoxy Aromatic Compounds

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Reagent | Boron Tribromide (BBr₃) | Effective Lewis acid for ether cleavage. commonorganicchemistry.com |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Inert solvent that solubilizes the reactants. |

| Temperature | -78 °C to Room Temperature | Initial low temperature for controlled addition of BBr₃, then warming to allow the reaction to proceed. commonorganicchemistry.com |

| Stoichiometry | 2.5 - 3.0 equivalents of BBr₃ per methoxy group | Ensures complete demethylation. An excess is often required to drive the reaction to completion. mdma.ch |

| Reaction Time | 12 - 24 hours | Typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for completion. |

| Workup | Quenching with water or methanol, followed by extraction | Hydrolyzes the borane intermediates to yield the hydroxyl groups. |

Other reagents, such as strong protic acids like hydrobromic acid (HBr), can also be used for demethylation, though they often require harsher conditions, such as elevated temperatures, which may not be compatible with all functional groups. commonorganicchemistry.com Thiolates in polar aprotic solvents are another class of reagents that can effect demethylation through a nucleophilic mechanism. commonorganicchemistry.com

Strategic Derivatization for Enhanced Spectroscopic and Chromatographic Analytical Detection

In analytical chemistry, it is often necessary to modify a molecule of interest to improve its detection by various instrumental methods. This process, known as derivatization, is particularly useful for enhancing the performance of spectroscopic and chromatographic analyses. For this compound, derivatization can be strategically employed to introduce moieties that augment its ultraviolet (UV) absorbance, induce fluorescence, or improve its chromatographic behavior.

The primary site for derivatization on this compound is the carboxylic acid functional group. This group can readily undergo reactions to form esters, amides, or other derivatives. A common strategy for enhancing detection in High-Performance Liquid Chromatography (HPLC) is to introduce a fluorescent tag. researchgate.netnih.gov Many carboxylic acids, while possessing some UV absorbance, are not naturally fluorescent. By reacting the carboxylic acid with a fluorescent labeling reagent, a highly fluorescent derivative is produced, which can be detected with much greater sensitivity by a fluorescence detector. researchgate.net

For example, the carboxylic acid can be converted to an ester by reaction with a fluorescent alcohol in the presence of a coupling agent. There is a wide array of fluorescent labeling reagents available for carboxylic acids, often containing functionalities like coumarin, dansyl, or fluorescein moieties. nih.gov The choice of reagent depends on the desired excitation and emission wavelengths, as well as the reaction conditions compatible with the analyte.

The derivatization reaction typically involves activating the carboxylic acid, for instance, with a carbodiimide, to facilitate the reaction with the labeling agent. The resulting derivative will have significantly different spectroscopic properties, as illustrated in the table below.

Table 2: Hypothetical Spectroscopic Properties Before and After Fluorescent Derivatization

| Compound | Maximum UV Absorbance (λmax) | Fluorescence | Comments |

|---|---|---|---|

| This compound | ~250-280 nm | Typically non-fluorescent or very weakly fluorescent | Absorbance is due to the biphenyl (B1667301) chromophore. |

| Fluorescent Ester Derivative (e.g., with a coumarin tag) | Shifted λmax (e.g., ~320-350 nm) | Strongly fluorescent (e.g., λem ~400-450 nm) | The introduced fluorophore dominates the spectroscopic properties, allowing for highly sensitive detection. researchgate.net |

Beyond enhancing spectroscopic detection, derivatization can also improve chromatographic separation. For instance, converting the polar carboxylic acid to a less polar ester can alter its retention time in reversed-phase HPLC, potentially moving its peak away from interfering components in a complex sample matrix. Furthermore, for analysis by Gas Chromatography (GC), derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is often a necessary step.

Conclusion and Future Research Directions

Summary of Key Academic Findings

4-(3,5-Dimethoxyphenyl)benzoic acid, a bi-aryl carboxylic acid, has garnered attention in various fields of chemical research. Its structure, featuring a benzoic acid moiety linked to a dimethoxyphenyl group, provides a scaffold for diverse chemical modifications and applications. nih.gov The presence of both a carboxylic acid group, capable of forming strong hydrogen bonds, and methoxy (B1213986) groups, which can engage in weaker interactions, makes it a valuable building block in supramolecular chemistry. Research has demonstrated its utility in the formation of predictable supramolecular assemblies through a combination of hydrogen and halogen bonds when co-crystallized with other molecules. nih.gov

The compound and its derivatives have been subjects of interest in medicinal chemistry. For instance, derivatives of the structurally related 4-(3,4,5-trimethoxyphenoxy)benzoic acid have been synthesized and evaluated for their potential as anticancer agents. preprints.org Furthermore, computational studies, including Density Functional Theory (DFT) and molecular docking, have been employed to analyze the molecular structure, electronic properties, and potential biological activities of related benzoic acid derivatives. researchgate.net These studies provide insights into the molecule's reactivity, intermolecular interactions, and potential as an inhibitor for enzymes like carbonic anhydrase. researchgate.net

Emerging Avenues in Synthetic Chemistry for Novel Analogues and Derivatives

The synthetic versatility of the this compound framework opens up numerous possibilities for the creation of novel analogues and derivatives with tailored properties. The core structure can be readily modified at several positions, including the carboxylic acid group, the phenyl rings, and the methoxy substituents.

Future synthetic efforts could focus on:

Functionalization of the Aromatic Rings: Introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) onto either of the phenyl rings could significantly alter the electronic and steric properties of the molecule. This could lead to derivatives with enhanced biological activity or unique material properties.

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other functional groups can produce a library of new compounds. For example, the synthesis of methyl ester derivatives of benzoic acid is a common strategy to modify solubility and reactivity. researchgate.net

Bioisosteric Replacement: The methoxy groups could be replaced with other functionalities, such as hydroxyl or fluoro groups, to probe the importance of these groups in biological interactions and to potentially improve pharmacokinetic properties. The use of tetrahydrobenzodifuran functionalities as conformationally restricted bioisosteres for dimethoxy groups has been successfully demonstrated in other contexts. nih.gov

Development of Multi-component Reactions: Designing efficient one-pot or multi-component reactions to assemble complex derivatives from simple starting materials would be a significant advancement. This approach could streamline the synthesis of libraries of analogues for high-throughput screening.

A summary of potential synthetic modifications is presented in the table below:

| Modification Site | Potential Functional Groups | Desired Outcome |

| Aromatic Rings | Halogens, Nitro, Alkyl, Amino | Modulate electronic properties, enhance biological activity |

| Carboxylic Acid | Esters, Amides, Thioamides | Improve solubility, alter reactivity, create new linkers |

| Methoxy Groups | Hydroxyl, Fluoro, Alkoxy | Probe hydrogen bonding, improve metabolic stability |

Unexplored Potential in Supramolecular Chemistry and Advanced Material Science

The inherent self-assembly properties of this compound make it a promising candidate for applications in supramolecular chemistry and materials science. The carboxylic acid moiety is a robust hydrogen-bonding unit, while the dimethoxyphenyl group can participate in π-π stacking and other weaker interactions.

Promising research directions include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. The dimethoxyphenyl group can be used to tune the pore size and functionality of these materials for applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid, rod-like structure of the molecule is a key feature for the design of liquid crystalline materials. By introducing long alkyl chains or other mesogenic groups, it may be possible to create novel liquid crystals with specific phase behaviors and optical properties. Alkyl benzoic acid derivatives are known to be relevant as liquid crystalline materials.

Gels and Soft Materials: The ability of the molecule to form extended hydrogen-bonded networks could be exploited to create supramolecular gels. These materials could find applications in drug delivery, tissue engineering, and environmental remediation.

Crystal Engineering: Systematic studies of the co-crystallization of this compound with a variety of other molecules can lead to a deeper understanding of the interplay between different non-covalent interactions. This knowledge is crucial for the rational design of crystalline materials with desired properties. The use of benzene-1,3,5-tricarboxamides as a versatile ordering moiety demonstrates the power of hydrogen-bonding motifs in creating ordered supramolecular structures. rsc.org

Advancements in Computational Modeling for Predictive Research and Rational Design

Computational modeling is an increasingly powerful tool for accelerating the discovery and design of new molecules and materials. For this compound and its derivatives, computational approaches can provide valuable insights and guide experimental efforts.

Future computational research could focus on:

Predictive Docking Studies: Molecular docking simulations can be used to predict the binding affinity and mode of interaction of novel analogues with various biological targets. researchgate.netnih.gov This can help to prioritize the synthesis of compounds with the highest potential for biological activity.

Quantum Chemical Calculations: DFT and other quantum chemical methods can be used to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. researchgate.net These calculations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its aggregates in different environments. This can provide insights into the formation of supramolecular assemblies and the stability of inclusion complexes. documentsdelivered.com

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov This can help to identify potential liabilities early in the drug discovery process and guide the design of molecules with improved pharmacokinetic profiles.

The integration of these computational methods with synthetic and experimental studies will be crucial for the rational design of new functional molecules and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,5-Dimethoxyphenyl)benzoic acid?

- Methodological Answer : A common approach involves coupling reactions using substituted benzaldehydes and triazole precursors under reflux conditions. For example, dissolve 0.001 mol of a triazole derivative in absolute ethanol, add glacial acetic acid as a catalyst, and react with 0.001 mol of 3,5-dimethoxybenzaldehyde. Reflux for 4 hours, evaporate the solvent under reduced pressure, and purify via recrystallization . Alternative methods include esterification or substitution reactions using salicylic acid derivatives as starting materials .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, EN 166-certified goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or aerosols .

- Storage : Maintain at 2–8°C under inert atmosphere (e.g., nitrogen) to prevent degradation. Avoid long-term storage; monitor for discoloration or precipitation .

- Spills : Contain using absorbent materials, avoid water flow into drains, and dispose following hazardous waste protocols .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use DMSO-d₆ as a solvent for ¹H/¹³C NMR to analyze aromatic protons (δ 6.8–7.3 ppm) and methoxy groups (δ ~3.8 ppm). Compare with computational predictions (e.g., DFT) for structural validation .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>99% by GC) .

- TLC : Use hexane/EtOH (1:1) as a solvent system (Rf ~0.6) for reaction monitoring .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in drug design?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cyclooxygenase-2) and validate with experimental IC₅₀ values .

- Compare computed vibrational spectra (IR) with experimental data to confirm functional group assignments .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Dose Optimization : Conduct pharmacokinetic studies (e.g., LC-MS/MS) to assess bioavailability and metabolite formation. Adjust dosing regimens to match in vitro efficacy thresholds .

- Model Selection : Use disease-specific animal models (e.g., murine inflammation assays) to replicate human pathophysiology more accurately than generic cell lines .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects or compensatory pathways in vivo .

Q. What are the challenges in optimizing the solubility and bioavailability of this compound for therapeutic applications?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., sodium, lysine) via pH-dependent solubility assays. Use powder X-ray diffraction (PXRD) to confirm salt stability .

- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance lipophilicity. Hydrolyze in simulated gastric fluid (pH 1.2) to assess release kinetics .

- Nanocarriers : Encapsulate in PLGA nanoparticles (∼200 nm) and characterize drug loading efficiency (UV-Vis) and release profiles (dialysis method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.